molecular formula C12H15NO3 B2465271 Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1539857-92-5

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B2465271
CAS RN: 1539857-92-5
M. Wt: 221.256
InChI Key: SOJFMSIOJOEQPO-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 1539857-92-5 . It has a molecular weight of 221.26 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC Name of the compound is “methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” and its InChI Code is "1S/C12H15NO3/c1-15-8-3-4-11-10 (7-8)9 (5-6-13-11)12 (14)16-2/h3-4,7,9,13H,5-6H2,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate” is an oil . It is stored at a temperature of 4°C .

Scientific Research Applications

Biological Activity and Natural Product Discovery

A study by Asolkar et al. (2004) explored the biological activity of a tetrahydroquinoline derivative, closely related to Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate, against bacteria and fungi. This compound was identified as a new natural product with significant bioactivity, highlighting the potential of such compounds in the discovery of new antibiotics and antifungal agents (Asolkar et al., 2004).

Antifungal Properties

Bohórquez, Kouznetsov, and Zacchino (2015) synthesized derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines and evaluated them as potential antifungal agents. Their study showed that certain derivatives exhibited specific activity against dermatophytes, suggesting the use of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives in developing antifungal therapies (Bohórquez, Kouznetsov, & Zacchino, 2015).

Tubulin Polymerization Inhibition

Wang et al. (2014) studied the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety to produce compounds that inhibit tubulin polymerization, targeting the colchicine site. This research is significant for cancer therapy as it explores the potential of tetrahydroquinoline derivatives in disrupting microtubule formation and inducing cell cycle arrest in cancer cells (Wang et al., 2014).

Synthesis of Optically Pure Derivatives

Tang, Jiang, and Zhou (2010) developed a method to synthesize optically pure derivatives of tetrahydroquinoline, including 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, which is structurally similar to Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate. This research is vital for producing enantiomerically pure compounds for pharmaceutical applications (Tang, Jiang, & Zhou, 2010).

Molecular Docking Studies

Nair et al. (2014) conducted molecular docking studies on tetrahydroquinoline derivatives to evaluate their inhibitory effects against various proteins associated with inflammation, cancer, and other diseases. This research underscores the potential of tetrahydroquinoline derivatives, including Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate, in drug discovery and design (Nair et al., 2014).

properties

IUPAC Name

methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-4,7,9,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFMSIOJOEQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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